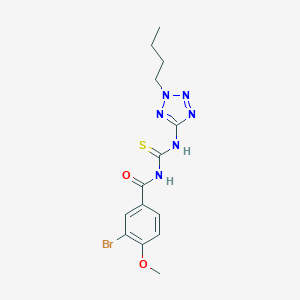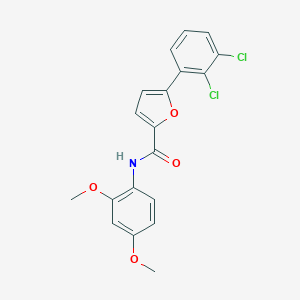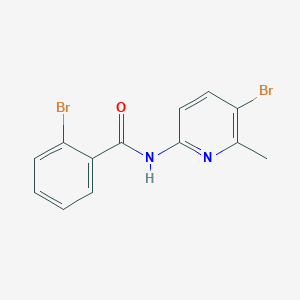
N-(3-bromo-4-methoxybenzoyl)-N'-(2-butyl-2H-tetraazol-5-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a brominated methoxybenzoyl group and a butyl-substituted tetrazole ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3-bromo-4-methoxybenzoic acid, is converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling with Thiourea: The acyl chloride intermediate is then reacted with thiourea in the presence of a base such as triethylamine (TEA) to form the benzoylthiourea derivative.
Introduction of the Tetrazole Ring: The final step involves the reaction of the benzoylthiourea derivative with 2-butyl-2H-tetrazole under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the loss of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzoyl-N’-(2-butyl-2H-tetraazol-5-yl)thiourea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials with specific properties.
作用機序
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The brominated benzoyl group and the tetrazole ring could play crucial roles in binding to molecular targets, while the thiourea moiety may participate in hydrogen bonding or other interactions.
類似化合物との比較
Similar Compounds
N-(3-chloro-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea: Similar structure with a chlorine atom instead of bromine.
N-(3-bromo-4-methoxybenzoyl)-N’-(2-methyl-2H-tetraazol-5-yl)thiourea: Similar structure with a methyl group instead of butyl.
N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)urea: Similar structure with a urea moiety instead of thiourea.
Uniqueness
The unique combination of the brominated methoxybenzoyl group and the butyl-substituted tetrazole ring in N-(3-bromo-4-methoxybenzoyl)-N’-(2-butyl-2H-tetraazol-5-yl)thiourea may impart distinct chemical and biological properties compared to its analogs. These differences could be explored in various applications to determine the most effective use of this compound.
特性
分子式 |
C14H17BrN6O2S |
|---|---|
分子量 |
413.3g/mol |
IUPAC名 |
3-bromo-N-[(2-butyltetrazol-5-yl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C14H17BrN6O2S/c1-3-4-7-21-19-13(18-20-21)17-14(24)16-12(22)9-5-6-11(23-2)10(15)8-9/h5-6,8H,3-4,7H2,1-2H3,(H2,16,17,19,22,24) |
InChIキー |
KUBYXHDKZOLNBA-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
正規SMILES |
CCCCN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,4-dimethoxybenzamide](/img/structure/B505263.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B505264.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B505267.png)


![3-methoxy-N-[3-(pentanoylamino)phenyl]-2-naphthamide](/img/structure/B505272.png)
![2-({[(3-propoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505274.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505278.png)
![N-{4-[(4-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B505279.png)
![2-({[(2-chloro-4-methylbenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505281.png)
![2-({[(3-ethoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B505282.png)
![N-[4-({[(4-sec-butoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylpropanamide](/img/structure/B505283.png)

![N-[4-({[(5-bromo-2-chlorobenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B505285.png)
